![molecular formula C11H13N5O2 B2833035 3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid CAS No. 876708-58-6](/img/structure/B2833035.png)
3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid
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Description
3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid (DMATB) is a synthetic organic compound belonging to the class of tetrazoles. It is a white crystalline solid with a molecular formula of C7H10N4O2. DMATB has been used in a variety of scientific research applications due to its unique properties, including its ability to act as an inhibitor of enzymes and its ability to bind to metal ions.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
A study by Cui et al. (2011) discusses the synthesis of chiral MOFs using 4-(1H-imidazol-1-yl)benzoic acid and its derivatives under solvothermal conditions. These compounds exhibit various interpenetrating topologies and crystal systems, indicating potential applications in chiral separation and catalysis (Cui et al., 2011).
Corrosion Inhibitors
Research by Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in a 1 M HCl solution. These compounds demonstrated significant inhibition efficiencies, suggesting applications as protective agents for metal surfaces (Hu et al., 2016).
Cyclooxygenase-2 Inhibitors
Al-Hourani et al. (2016) synthesized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound that was studied for its potential as a cyclooxygenase-2 inhibitor. Although the compound showed no inhibition potency for the enzyme, this research contributes to the understanding of molecular interactions and drug development processes (Al-Hourani et al., 2016).
Antibacterial and Antifungal Activities
Rajasekaran et al. (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, evaluating them for antibacterial and antifungal activities. Some compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, highlighting potential applications in antimicrobial therapy (Rajasekaran et al., 2006).
properties
IUPAC Name |
3-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-15(2)7-10-12-13-14-16(10)9-5-3-4-8(6-9)11(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOWHMJEMIYRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid |
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